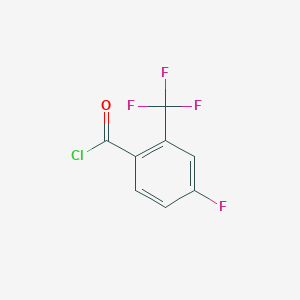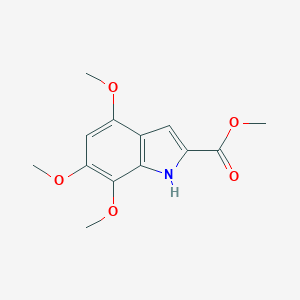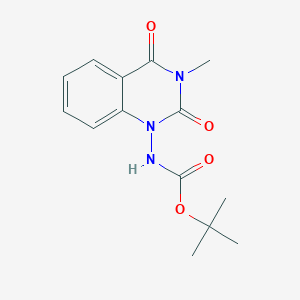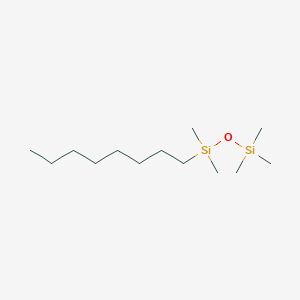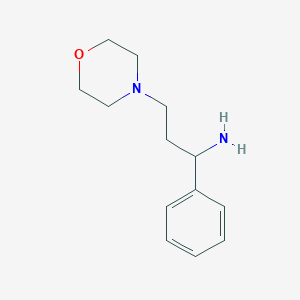
3-Morfolino-1-fenilpropan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-1-phenylpropan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
Aplicaciones Científicas De Investigación
3-Morpholino-1-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Morpholino-1-phenylpropan-1-amine, also known as 3-Phenylpropylamine, is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially altering their activity
Biochemical Pathways
Proteases like trypsin play a role in protein catabolism, and their inhibition can affect numerous downstream effects, including protein digestion and secretion .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its therapeutic potential .
Result of Action
Given its potential interaction with trypsin enzymes, it may influence processes regulated by these enzymes, such as protein digestion and secretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Morpholino-1-phenylpropan-1-amine. For instance, the compound has been studied as a corrosion inhibitor for N80 steel in an acid environment . This suggests that the compound’s efficacy can vary depending on the environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-phenylpropan-1-amine typically involves the reaction of morpholine with 3-chloro-1-phenylpropan-1-amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the morpholine displaces the chlorine atom on the 3-chloro-1-phenylpropan-1-amine, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholino-1-phenylpropan-1-amine can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholino-1-phenylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholino-1-phenylpropan-1-one: A related compound with a ketone functional group instead of an amine.
3-Morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one: Another similar compound with a pyridine ring.
Uniqueness
3-Morpholino-1-phenylpropan-1-amine is unique due to its specific structure, which combines a morpholine ring with a phenylpropanamine backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUZMSKFADOAKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598876 |
Source


|
| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173273-39-7 |
Source


|
| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
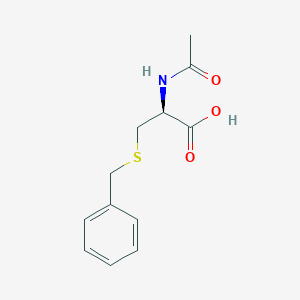
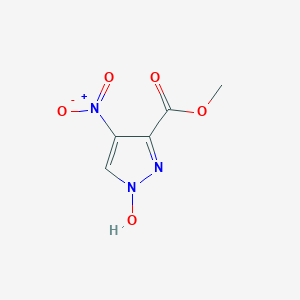
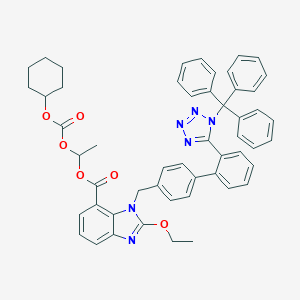
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
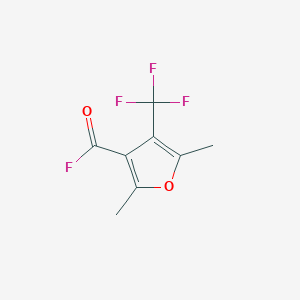
![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)
